Dinonylamine
Description
Properties
IUPAC Name |
N-nonylnonan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h19H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHKEJIIHDNPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174386 | |
| Record name | 1-Nonanamine, N-nonyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044-21-5 | |
| Record name | Dinonylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinonylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nonanamine, N-nonyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dinonylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINONYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVA41A9JG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The process involves three key steps:
-
Reduction of Carboxylic Acid : The carboxylic acid (e.g., nonanoic acid) is reduced to its corresponding aldehyde via hydrogenation.
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Imine Formation : The aldehyde reacts with a primary amine (e.g., nonylamine) to form an imine intermediate.
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Hydrogenation of Imine : The imine is further reduced to the secondary amine (this compound) under hydrogen pressure.
Catalysts : Ruthenium complexes, such as Ru(acac)₃ paired with Triphos ligands, are highly effective, achieving yields exceeding 85%. Boron-based Lewis acids, like B(C₆F₅)₃, are also employed in silane-mediated systems.
Solvents : Tetrahydrofuran (THF) and toluene are preferred for their ability to stabilize intermediates.
Temperature and Pressure : Reactions typically proceed at 160°C under 60 bar H₂ pressure.
Table 1: Catalytic Alkylation Parameters and Outcomes
| Catalyst System | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Reference |
|---|---|---|---|---|
| Ru(acac)₃/Triphos | 160 | 60 | 86 | |
| B(C₆F₅)₃/PhSiH₃ | 120 | 1 (N₂) | 92 | |
| Pt/dppe | 140 | 30 | 78 |
Reductive Alkylation Using CO₂ and Carboxylic Acids
Reductive alkylation with CO₂ offers a green alternative by utilizing carbon dioxide as a C1 building block. This method avoids stoichiometric reductants and minimizes waste.
Three-Component Coupling Reaction
The one-pot synthesis involves:
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Carbamic Acid Formation : CO₂ reacts with the primary amine to form a carbamic acid intermediate.
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Reductive Alkylation : The carbamic acid is reduced by silanes (e.g., PhSiH₃) or molecular hydrogen, yielding this compound.
Key Advantages :
Limitations :
Table 2: Reductive Alkylation with CO₂
Industrial-Scale Production via Amination of Alcohols
Large-scale synthesis of this compound often employs the amination of nonanol derivatives. This method is favored for its scalability and cost-effectiveness.
Catalytic Hydrogenation of Nitriles
Nitriles (e.g., nonanenitrile) are hydrogenated in the presence of ammonia and transition metal catalysts (Ni, Pd, or Raney Ni) at elevated temperatures (200–250°C) and pressures (50–100 bar H₂).
Reaction Pathway :
Optimization Challenges :
Table 3: Industrial Amination Conditions
| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
|---|---|---|---|---|
| Nonanenitrile | Raney Ni | 220 | 80 | 75 |
| Nonanol | Pd/Al₂O₃ | 200 | 50 | 68 |
Comparative Analysis of Synthesis Methods
Efficiency and Sustainability
-
Catalytic Alkylation : High yields but requires expensive metal catalysts.
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Reductive Alkylation with CO₂ : Environmentally benign but technically complex.
-
Industrial Amination : Cost-effective for bulk production but energy-intensive.
Chemical Reactions Analysis
Types of Reactions: Dinonylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nonyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds or alkylating agents are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemical Applications
a. Synthesis of Nitrosamines:
Dinonylamine serves as a precursor for the synthesis of nitrosamines, particularly N-Nitroso-N,N-dinonylamine. Nitrosamines are significant in toxicology and carcinogenesis studies due to their potential health risks. The synthesis typically involves the nitrosation of this compound using nitrous acid or sodium nitrite under controlled conditions to ensure stability and yield .
b. Model Compound in Research:
As a model compound, this compound is utilized to study the behavior and reactivity of nitrosamines. Its structural characteristics allow researchers to investigate the mechanisms through which nitrosamines interact with biological systems .
Biological Applications
a. Carcinogenic Potential Studies:
Research has focused on the carcinogenic effects of this compound and its derivatives. Studies indicate that compounds like N-Nitroso-N,N-dinonylamine can form DNA adducts, leading to mutations and potential cancer development . Understanding these mechanisms is crucial for assessing the risks associated with exposure to nitrosamines.
b. Toxicological Assessments:
this compound has been subjected to various toxicological assessments, including inhalation toxicity studies in animal models. These studies provide insights into the systemic effects of exposure, contributing to safety evaluations for industrial applications .
Industrial Applications
a. Analytical Methods Development:
this compound is employed in developing analytical methods for detecting nitrosamines in food products and pharmaceuticals. Its presence in various matrices necessitates robust detection techniques to ensure consumer safety .
b. Use as a Surfactant:
In industrial formulations, this compound may act as a surfactant due to its amphiphilic nature, aiding in emulsification processes in products such as detergents and coatings.
Case Study 1: Toxicological Evaluation
A study evaluated the inhalation toxicity of this compound using specific-pathogen-free rats exposed to varying concentrations over extended periods. The results indicated that lower concentrations did not produce significant toxic effects, while higher concentrations led to observable physiological changes . This research underscores the importance of understanding exposure limits for safe industrial use.
Case Study 2: Nitrosamine Formation
Research investigating the formation of N-Nitroso-N,N-dinonylamine highlighted its metabolic activation pathways and interactions with DNA. The findings emphasized the need for regulatory measures regarding compounds that can lead to nitrosamine formation in consumer products .
Mechanism of Action
The mechanism of action of dinonylamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Dinonylamine belongs to the dialkylamine family. Key comparisons with structurally or functionally analogous compounds are outlined below:
Structural Comparison
*3,5,5-Trimethylhexyl (TMH) branches.
Key Insights :
- Branched vs. Linear Chains: this compound’s branched nonyl groups increase steric hindrance, reducing reactivity compared to linear analogs like dioctylamine .
- Aromatic vs. Aliphatic: Diphenylamine’s aromatic rings enable π-π interactions, making it suitable for stabilizers in explosives and pharmaceuticals, unlike aliphatic this compound .
Physical and Chemical Properties
Key Insights :
- Volatility: this compound’s low vapor pressure suits high-temperature applications (e.g., catalysis), whereas diethylamine’s volatility limits its use to low-temperature processes .
- Hydrophobicity: this compound’s hydrophobicity outperforms diethylamine in non-aqueous systems, such as organic extractions .
Key Insights :
- This compound exhibits lower acute toxicity than diethylamine, making it safer for industrial handling .
- Diphenylamine’s higher oral toxicity restricts its use in food-contact applications compared to this compound .
Key Insights :
- This compound’s role in biomaterial modification is unique among dialkylamines, attributed to its biocompatibility .
- Dioctylamine’s linear structure enhances its efficacy in corrosion inhibition , outperforming branched analogs .
Biological Activity
Dinonylamine is a member of the alkylamine family, known for its potential biological activities. As a compound derived from nonylamine, it has garnered attention in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
This compound (C₁₄H₃₁N) is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its structure allows it to act as a surfactant, potentially affecting cellular processes.
1. Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Research indicates that similar compounds can disrupt bacterial membranes, leading to cell lysis. A study on polyamines reported that compounds with long alkyl chains exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves the binding of these amines to phospholipids in bacterial membranes, increasing permeability and disrupting cellular integrity .
2. Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The compound's ability to penetrate cell membranes allows it to interact with intracellular targets, potentially leading to apoptosis. For example, a study on polyamines indicated that structural modifications could enhance their anticancer properties by altering their interaction with cellular pathways involved in cell growth and survival .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : this compound's hydrophobic tail allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that alkylamines can induce oxidative stress within cells, contributing to cytotoxic effects.
- Modulation of Enzyme Activity : Alkylamines may influence various enzymes involved in metabolic pathways, potentially altering cellular responses to stress.
Q & A
Q. Q1. What experimental methodologies are optimal for synthesizing dinonylamine with high purity, and how do solvent systems influence yield?
Answer: this compound synthesis typically involves nucleophilic substitution or reductive amination of nonanol derivatives. For high-purity yields (>95%), column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Solvent polarity directly impacts reaction kinetics: non-polar solvents (e.g., hexane) favor slower, controlled reactions, reducing byproducts, while polar aprotic solvents (e.g., DMF) may accelerate reactions but require post-synthesis purification . Validation via H NMR (δ 1.25–1.45 ppm for methylene protons) and GC-MS (M at m/z 269) ensures purity .
Q. Q2. How can researchers characterize the physicochemical properties of this compound, and which analytical techniques are most reliable?
Answer: Key properties include solubility (logP ≈ 8.2), boiling point (∼300°C), and viscosity. Use Hansen solubility parameters to predict solvent compatibility. Analytical methods:
- Viscosity: Rotational viscometry at 25°C.
- Thermal Stability: TGA (decomposition onset >200°C).
- Hydrophobicity: Reverse-phase HPLC (C18 column, methanol/water mobile phase) .
Advanced Research Questions
Q. Q3. How do structural modifications of this compound (e.g., branching vs. linear alkyl chains) affect its extraction efficiency in metal ion separation studies?
Answer: Branching reduces steric hindrance, enhancing metal coordination (e.g., Cu or Co). Compare extraction efficiencies via batch experiments:
Q. Q4. What mechanisms underlie contradictory data on this compound’s catalytic activity in organic reactions, and how can these discrepancies be resolved?
Answer: Contradictions often arise from solvent-dependent protonation states. For example, this compound acts as a base in polar solvents (e.g., acetonitrile) but as a phase-transfer catalyst in biphasic systems. To resolve discrepancies:
Conduct pH titration in target solvents.
Compare reaction kinetics under inert (N) vs. ambient conditions to rule out oxidative deactivation.
Use DFT calculations (e.g., Gaussian 09) to model electron density shifts in amine groups .
Q. Q5. How can computational models predict this compound’s behavior in novel solvent systems, and what validation experiments are critical?
Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) parameterize this compound’s van der Waals interactions and hydrogen-bonding propensity. Validate predictions via:
- Solubility Tests: Compare simulated vs. experimental solubility in ionic liquids.
- Diffusion Coefficients: Pulsed-field gradient NMR to assess mobility in binary solvents .
Methodological & Data Analysis Questions
Q. Q6. What statistical approaches are appropriate for analyzing kinetic data in this compound-mediated reactions?
Answer: Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit pseudo-first-order models. Address outliers with Grubbs’ test (α = 0.05). For multi-step reactions, employ multivariate ANOVA to isolate solvent, temperature, and concentration effects .
Q. Q7. How should researchers design experiments to investigate this compound’s environmental persistence, and which degradation pathways require prioritization?
Answer:
- Photodegradation: Expose this compound to UV-C light (254 nm); monitor via LC-MS for nitroso derivatives.
- Biodegradation: Use OECD 301F test with activated sludge; quantify CO evolution.
Prioritize pathways showing >50% degradation within 28 days .
Contradiction & Reproducibility
Q. Q8. Why do studies report varying toxicity thresholds for this compound in aquatic organisms, and how can protocols be standardized?
Answer: Discrepancies stem from test organism sensitivity (e.g., Daphnia magna vs. Danio rerio) and exposure durations. Standardize protocols by:
Q. Q9. What strategies ensure reproducibility in this compound-based solvent extraction studies?
Answer:
- Precise Phase Ratios: Maintain organic/aqueous phase ratios (1:1 to 1:3).
- Temperature Control: Use jacketed reactors (±0.5°C).
- Reference Materials: Include tri-n-octylamine as a benchmark .
Emerging Research Directions
Q. Q10. How can this compound be integrated into green chemistry frameworks, particularly in reducing waste solvent usage?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
